molecular formula C20H16Cl2N4Ru B8297280 Ruthenium bis bipyridyl dichloride

Ruthenium bis bipyridyl dichloride

Cat. No. B8297280
M. Wt: 484.3 g/mol
InChI Key: MGAJEYXQYJBLQL-UHFFFAOYSA-L
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Patent
US05585279

Procedure details

A mixture of ruthenium trichloride trihydrate (2.5 g), 2,2' bipyridyl (3.0 g) and lithium chloride (5.0 g) was placed in 50 ml of DMF under nitrogen. This mixtrue was stirred and refluxed for 7 hours. The resulting purple/black solution was allowed to cool slowly to about 15° C. with continued stirring. 250 ml of acetone was then added and the flask stoppered under nigrogen. This solution was left at 0° C. for 24 hours. A black microcrystalline solid was recovered by filtration which was washed with water three times and diethyl ether three times.
Name
ruthenium trichloride trihydrate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.[Ru:4](Cl)(Cl)[Cl:5].[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[Cl-:20].[Li+].CC(C)=O>CN(C)C=O>[Cl-:5].[Cl-:20].[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[Ru+2:4] |f:0.1.2.3,5.6,9.10.11.12.13|

Inputs

Step One
Name
ruthenium trichloride trihydrate
Quantity
2.5 g
Type
reactant
Smiles
O.O.O.[Ru](Cl)(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
This mixtrue was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
A black microcrystalline solid was recovered by filtration which
WASH
Type
WASH
Details
was washed with water three times and diethyl ether three times

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
[Cl-].[Cl-].N1=C(C=CC=C1)C1=NC=CC=C1.N1=C(C=CC=C1)C1=NC=CC=C1.[Ru+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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